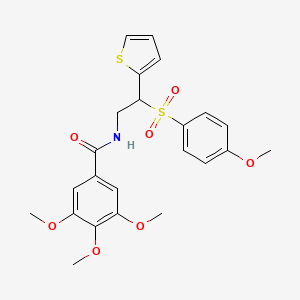
3,4,5-trimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H25NO7S2 and its molecular weight is 491.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3,4,5-trimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound with potential biological activity. Its unique structure, featuring methoxy groups and a sulfonyl moiety, suggests that it may interact with various biological targets. This article reviews the compound's biological activity based on available research findings.
- Molecular Formula : C23H24N2O7S
- Molar Mass : 472.51 g/mol
- Density : 1.336 g/cm³ (predicted)
- pKa : 9.19 (predicted)
The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. For example, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway. This inhibition can lead to decreased cell proliferation in various cancer cell lines, particularly melanoma .
Antitumor Activity
Research indicates that derivatives of benzamide compounds exhibit significant antitumor properties. The mechanism often involves the inhibition of DHFR, which is essential for DNA synthesis and cell division. The presence of methoxy groups in the structure enhances the compound's ability to penetrate cellular membranes and exert its effects on target cells .
Inhibition of Folate Cycle
The compound has been shown to down-regulate folate cycle gene expression in melanoma cells, suggesting a potential role in cancer therapy by targeting metabolic pathways critical for tumor growth .
Case Studies and Research Findings
- Study on Antiproliferative Effects :
- Inhibition of Dihydrofolate Reductase :
- Potential for Chemoprevention :
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO7S2/c1-28-16-7-9-17(10-8-16)33(26,27)21(20-6-5-11-32-20)14-24-23(25)15-12-18(29-2)22(31-4)19(13-15)30-3/h5-13,21H,14H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSCNAFCVSSITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













